5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 478257-87-3
VCID: VC16162475
InChI: InChI=1S/C16H13N5O3S/c1-24-13-7-4-6-11(9-13)15-18-19-16(25)20(15)17-10-12-5-2-3-8-14(12)21(22)23/h2-10H,1H3,(H,19,25)/b17-10+
SMILES:
Molecular Formula: C16H13N5O3S
Molecular Weight: 355.4 g/mol

5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

CAS No.: 478257-87-3

Cat. No.: VC16162475

Molecular Formula: C16H13N5O3S

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol - 478257-87-3

Specification

CAS No. 478257-87-3
Molecular Formula C16H13N5O3S
Molecular Weight 355.4 g/mol
IUPAC Name 3-(3-methoxyphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C16H13N5O3S/c1-24-13-7-4-6-11(9-13)15-18-19-16(25)20(15)17-10-12-5-2-3-8-14(12)21(22)23/h2-10H,1H3,(H,19,25)/b17-10+
Standard InChI Key UBRAMFNRGSNXJU-LICLKQGHSA-N
Isomeric SMILES COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3[N+](=O)[O-]
Canonical SMILES COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characterization

Fundamental Chemical Properties

The compound is identified by the CAS registry number 478257-87-3 and the molecular formula C₁₆H₁₃N₅O₃S, corresponding to a molecular weight of 355.4 g/mol. Its IUPAC name, 3-(3-methoxyphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione, reflects the integration of three key functional groups:

  • A 1,2,4-triazole ring at the core.

  • A 3-methoxyphenyl group at position 5.

  • An (E)-2-nitrobenzylidene substituent at position 4.

The isomeric SMILES string (COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3N+[O-]) confirms the stereochemistry of the nitrobenzylidene moiety, which adopts an E configuration due to steric and electronic factors.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.478257-87-3
Molecular FormulaC₁₆H₁₃N₅O₃S
Molecular Weight355.4 g/mol
IUPAC Name3-(3-Methoxyphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
SMILES (Isomeric)COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3N+[O-]

Synthesis and Purification Strategies

Reaction Pathway

The synthesis involves three critical stages:

  • Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with appropriate carbonyl precursors generates the 1,2,4-triazole ring .

  • Introduction of the Methoxyphenyl Group: Electrophilic substitution or nucleophilic aromatic substitution attaches the 3-methoxyphenyl moiety to position 5 of the triazole.

  • Schiff Base Formation: Condensation of the primary amine on the triazole with 2-nitrobenzaldehyde yields the nitrobenzylidene substituent.

Optimization and Yield

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.

  • Catalysis: Acidic conditions (e.g., HCl, acetic acid) accelerate Schiff base formation, achieving yields >75% .

  • Purification: Recrystallization from ethanol/water mixtures and column chromatography (silica gel, ethyl acetate/hexane eluent) yield >95% purity.

Structural and Electronic Features

X-ray Crystallography Insights

While crystallographic data for this specific compound remains unpublished, analogous triazole derivatives exhibit planar triazole rings with dihedral angles of 5–15° between the triazole and aryl substituents . The nitro group on the benzylidene moiety induces electron-withdrawing effects, polarizing the C=N bond and enhancing reactivity toward nucleophiles.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1,250–1,350 cm⁻¹ (C-N stretch of triazole) and 1,520–1,540 cm⁻¹ (N=O asymmetric stretch) .

  • ¹H NMR: Signals at δ 8.2–8.5 ppm (aromatic protons of nitrobenzylidene) and δ 3.8 ppm (methoxy group).

Biological Activities and Mechanisms

Antimicrobial Efficacy

Triazole-thiol derivatives demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) . The thiol group disrupts microbial cell membranes by binding to sulfhydryl-containing proteins.

ParameterSpecification
GHS Hazard StatementsH301 (Toxic if swallowed)
H315 (Causes skin irritation)
Storage Conditions2–8°C in airtight container

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for:

  • Antifungal Agents: Structural analogs with fluorinated benzylidene groups show enhanced potency .

  • Antioxidant Molecules: The thiol group scavenges free radicals in lipid peroxidation assays.

Material Science

Functionalization of gold nanoparticles with triazole-thiols improves stability and biocompatibility for drug delivery systems.

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